

SHP836 as a Tool Compound for SHP2 Validation: A Comparative Guide

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Compound of Interest		
Compound Name:	SHP836	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SHP836** with other well-characterized SHP2 inhibitors, SHP099 and TNO155, to validate its use as a tool compound in SHP2-related research. The information presented herein is supported by experimental data from publicly available literature, offering an objective assessment of these compounds' performance.

Introduction to SHP2 and its Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[2] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers.[3] Consequently, the development of SHP2 inhibitors has become a promising therapeutic strategy. Allosteric inhibitors, such as **SHP836**, SHP099, and TNO155, function by stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.[2][3]

Comparative Performance of SHP2 Inhibitors

The following tables summarize the quantitative data for **SHP836**, SHP099, and TNO155, providing a clear comparison of their biochemical potency, cellular activity, and target engagement.



Table 1: Biochemical and Cellular Activity

Compound	Biochemical IC50 (SHP2)	Cellular pERK Inhibition IC50	Cellular Proliferation IC50	Reference(s)
SHP836	12 μΜ	Not explicitly reported	Not explicitly reported	[4]
SHP099	0.07 μM (70 nM)	0.250 μM (in cells)	0.32 μM (MV4- 11), 1.73 μM (TF-1)	[5]
TNO155	0.011 μM (11 nM)	0.008 μM (KYSE520)	0.100 μM (KYSE520, 5- day)	[6][7]

Table 2: Cellular Target Engagement (Cellular Thermal

Shift Assay - CETSA)

Compound	Cell Line	ΔTm (°C) for SHP2- WT	Reference(s)
SHP836	HEK293T	Muted effect	[8]
SHP099	HEK293T	3.7	[8]
TNO155	Not explicitly reported	Not explicitly reported	

Table 3: In Vivo Efficacy in Xenograft Models

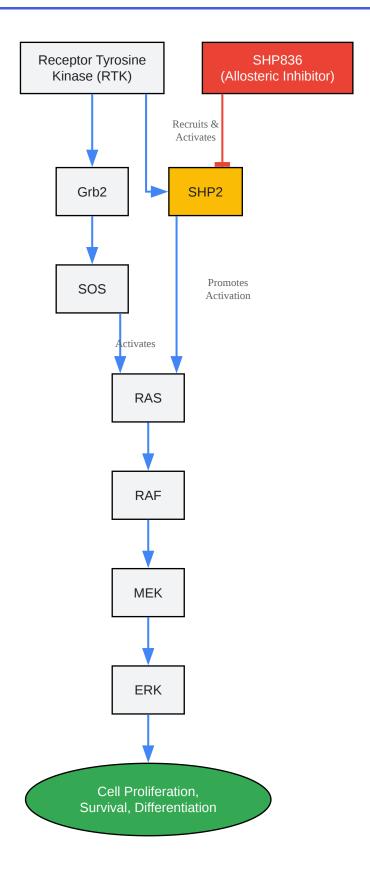


Compound	Xenograft Model	Dosing	Outcome	Reference(s)
SHP836	Not explicitly reported	Not explicitly reported	Not explicitly reported	
SHP099	Multiple Myeloma (RPMI- 8226)	75 mg/kg, daily (oral)	Reduced tumor size, growth, and weight	[4]
Colon Cancer (MC-38)	Not specified	Synergizes with anti-PD-1 to reduce tumor growth	[8]	
TNO155	Neuroblastoma (ALK-mutant)	20 mg/kg, twice daily	Reduced tumor growth and delayed tumor progression	[9]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the validation process of SHP2 inhibitors.

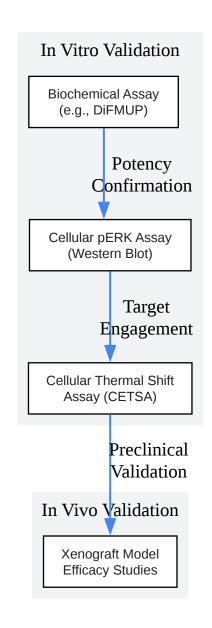




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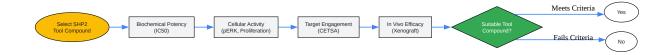
SHP2 Signaling Pathway and Point of Inhibition.





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Experimental Workflow for SHP2 Inhibitor Validation.



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Logic for Comparing SHP2 Tool Compounds.

Detailed Experimental Protocols SHP2 Biochemical Phosphatase Assay

This protocol is for determining the in vitro inhibitory activity of compounds against full-length human SHP2 using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

- Full-length recombinant human SHP2 protein
- SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)
- DiFMUP substrate
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
- Test compounds (e.g., SHP836) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a working solution of SHP2 enzyme (e.g., 0.5 nM final concentration) in assay buffer.
- To activate the full-length SHP2, pre-incubate the enzyme with the activating peptide (e.g., 500 nM final concentration) for 20 minutes at room temperature.
- Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.
- Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.



- Add the pre-activated SHP2 enzyme solution to the wells and incubate for 30 minutes at room temperature.
- Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value for SHP2.
- Immediately measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm)
 kinetically for 10-15 minutes at room temperature.
- Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Cellular pERK Inhibition Assay (Western Blot)

This protocol describes the measurement of phosphorylated ERK (pERK) levels in cells treated with a SHP2 inhibitor.

Materials:

- Cancer cell line of interest (e.g., KYSE-520)
- Cell culture medium and supplements
- Test compound (e.g., SHP836)
- Growth factor (e.g., EGF) for stimulation
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and reagents
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)



- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for a specified time (e.g., 4-6 hours) before treatment.
- Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
- Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
- Wash the cells with ice-cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Denature equal amounts of protein and separate by SDS-PAGE.
- Transfer the proteins to a membrane and block for 1 hour.
- Incubate with primary antibodies against pERK and total ERK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
- Apply the chemiluminescent substrate and capture the signal.
- Quantify the band intensities and normalize the pERK signal to the total ERK signal.[2][10]

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of a compound to its target protein in a cellular context.[1]



Materials:

- Cells expressing the target protein (SHP2)
- Test compound (e.g., SHP836)
- PBS and lysis buffer with protease inhibitors
- Thermocycler
- Centrifuge
- Western blot or other protein detection system

Procedure:

- Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
- Harvest and wash the cells, then resuspend in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples in a thermocycler across a range of temperatures for a set time (e.g., 3 minutes).
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed to pellet aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble SHP2 protein in each sample by Western blot or another quantitative protein detection method.
- Plot the amount of soluble protein as a function of temperature to generate melting curves. A
 shift in the melting curve to a higher temperature in the presence of the compound indicates
 target engagement.[1]



Conclusion

SHP836 demonstrates clear allosteric inhibition of SHP2 in biochemical assays, albeit with a significantly higher IC50 compared to the more potent inhibitors SHP099 and TNO155.[4] Its muted effect in cellular thermal shift assays further suggests a lower affinity for SHP2 in a cellular context compared to compounds like SHP099.[8] While in vivo efficacy data for SHP836 is not as readily available as for SHP099 and TNO155, its well-defined biochemical activity makes it a suitable tool compound for initial in vitro studies and for validating SHP2-dependent pathways. For researchers requiring a compound with potent cellular and in vivo activity, SHP099 and TNO155 represent more advanced alternatives. The choice of tool compound should therefore be guided by the specific experimental needs, with SHP836 serving as a valuable, albeit less potent, reagent for fundamental SHP2 research.

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